molecular formula C17H18N4O3 B5558996 [4-(3-NITROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(3-NITROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5558996
M. Wt: 326.35 g/mol
InChI Key: SYGCNRJJIYURFJ-UHFFFAOYSA-N
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Description

4-(3-NITROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a 4-pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

Mechanism of Action

The mechanism of action of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of certain parasites, making it useful as an anthelmintic agent .

Properties

IUPAC Name

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCNRJJIYURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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